molecular formula C19H28N2O B1603950 Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone CAS No. 898763-54-7

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

Cat. No.: B1603950
CAS No.: 898763-54-7
M. Wt: 300.4 g/mol
InChI Key: XSAVQMRTDVCFBG-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone is a chemical compound with the molecular formula C19H28N2O. It is known for its unique structure, which includes a cyclohexyl group, a phenyl ketone group, and a piperazine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone typically involves the reaction of cyclohexanone with 4-(4-methylpiperazinomethyl)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclohexanone+4-(4-methylpiperazinomethyl)benzaldehydeCyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone\text{Cyclohexanone} + \text{4-(4-methylpiperazinomethyl)benzaldehyde} \rightarrow \text{this compound} Cyclohexanone+4-(4-methylpiperazinomethyl)benzaldehyde→Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants, efficient catalysts, and advanced reaction monitoring techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The piperazine moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 4-(4-piperazinomethyl)phenyl ketone
  • Cyclohexyl 4-(4-ethylpiperazinomethyl)phenyl ketone
  • Cyclohexyl 4-(4-methylpiperidinylmethyl)phenyl ketone

Uniqueness

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

cyclohexyl-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-20-11-13-21(14-12-20)15-16-7-9-18(10-8-16)19(22)17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAVQMRTDVCFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643004
Record name Cyclohexyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-54-7
Record name Cyclohexyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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